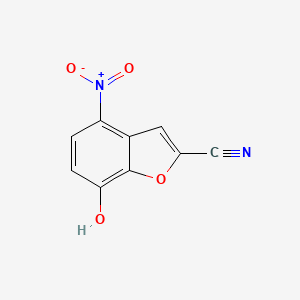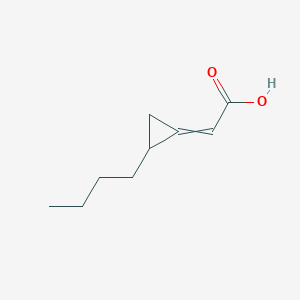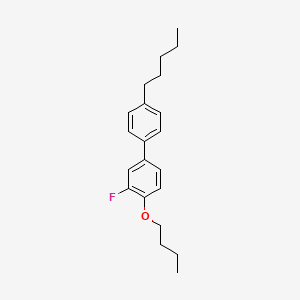![molecular formula C8H5NO4 B14384506 2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid CAS No. 89754-08-5](/img/structure/B14384506.png)
2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid is a heterocyclic compound that features a furan ring and a cyano group attached to a propenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid typically involves the reaction of furan derivatives with cyanoacetic acid under specific conditions. One common method involves the use of piperidine as a catalyst in an ethanol solvent. The reaction mixture is heated until the formation of a precipitate, which is then isolated and purified .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, amine-substituted propenoic acids, and various substituted furan derivatives.
Scientific Research Applications
2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antibacterial and antitumor agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
(2E)-2-Cyano-3-(furan-2-yl)prop-2-enoic acid: Similar structure but with a different geometric configuration.
(2E)-2-Cyano-3-(furan-3-yl)prop-2-enoic acid: Similar structure but with the furan ring attached at a different position.
Ethyl 2-Cyano-3-(furan-2-yl)prop-2-enoate: An ester derivative with similar reactivity.
Uniqueness
2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the cyano group and the furan ring allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
89754-08-5 |
|---|---|
Molecular Formula |
C8H5NO4 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
2-cyano-3-(furan-2-yloxy)prop-2-enoic acid |
InChI |
InChI=1S/C8H5NO4/c9-4-6(8(10)11)5-13-7-2-1-3-12-7/h1-3,5H,(H,10,11) |
InChI Key |
UAZDFNFQIBEYHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)OC=C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)
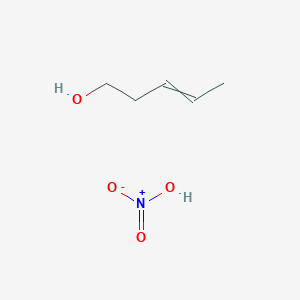
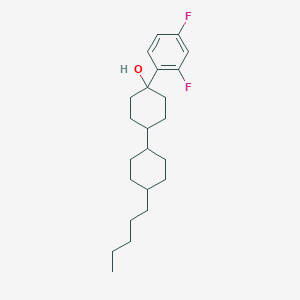
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)
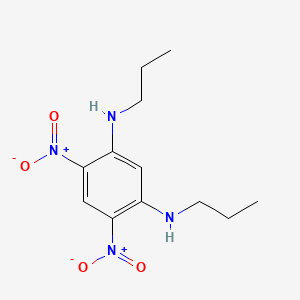

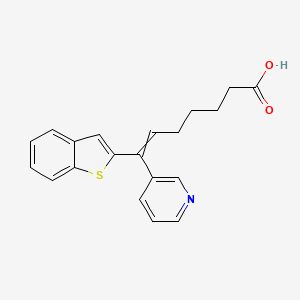
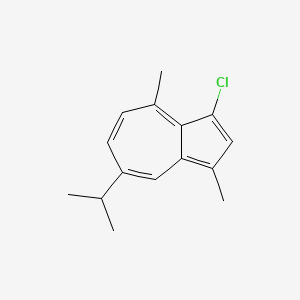
![1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one](/img/structure/B14384489.png)

![Methyl [5-(9-bromononyl)thiophen-2-yl]acetate](/img/structure/B14384498.png)
